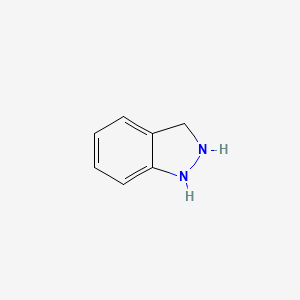

2,3-Dihydro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydro-1H-indazole is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Rhodium(III)-Catalyzed C–H Activation

Rhodium(III) catalysts enable efficient synthesis via C–H bond activation of arylhydrazines with olefins. The reaction proceeds under mild conditions (e.g., 80°C, 24 h) to form 2,3-dihydro-1H-indazoles with high regioselectivity. For example, azobenzenes with electron-withdrawing groups (e.g., nitro) favor functionalization on the more electron-rich aromatic ring, while electron-donating groups (e.g., methoxy) show opposite selectivity .

Regioselectivity examples :

| Substrate | Major Product | Regioselectivity |

|---|---|---|

| 4-nitro-azobenzene (1b ) | 3b (electron-rich ring) | 9:1 |

| 4-methoxy-azobenzene (1c ) | 3c (less electron-rich ring) | Low selectivity |

| 3-methoxy-azobenzene (1d ) | 3d ′ (para to methoxy) | 9:1 |

Sequential Rh(III)/Cu(II)-Catalyzed Annulation

A dual catalytic system (Rh₂(OAc)₄ + CuCl) facilitates the reaction of ethyl benzimidates (1 ) with nitrosobenzenes (2 ) to form 2,3-dihydro-1H-indazoles. The mechanism involves Rh-catalyzed C–H activation to form a rhodacycle (6 ), followed by Cu-catalyzed N–N bond formation. This method accommodates diverse functional groups (halogens, esters, aryl substitutions) with moderate to high yields .

Tautomerism and Stability

The 1H-tautomer of indazole is more stable than the 2H-form by ~15 kJ/mol, as shown by MP2/6-31G** calculations. This stability influences reactivity, particularly in nucleophilic addition reactions. For example, the addition of formaldehyde to 1H-indazole proceeds via protonated intermediates, with zwitterionic transition states (zw ) leading to methanol-substituted products (2a /3a ) .

NMR chemical shift comparisons (1H and 13C) for isomers :

| Position | 1a (1H-indazole) | 2a (N1-adduct) | 3a (N2-adduct) |

|---|---|---|---|

| C3 (13C) | 128.5 ppm | 145.7 ppm | 146.1 ppm |

| H4 (1H) | 8.32 ppm | 8.18 ppm | 8.44 ppm |

| H5 (1H) | 7.97 ppm | 7.88 ppm | 7.82 ppm |

Addition Mechanism with Formaldehyde

The reaction of 1H-indazole with formaldehyde involves protonated intermediates. Neutral formaldehyde reacts via zwitterionic transition states, while protonated formaldehyde undergoes direct addition. The N2-H protonated pathway dominates due to the weak basicity of indazoles (pKa ~1.04–0.24) .

Alkenylation at the 3-Position

Palladium-catalyzed cross-coupling enables direct alkenylation of N1-protected 1H-indazoles using acrylates or phosphonates. For example, oxidative alkenylation with Pd(OAc)₂ and phenanthroline provides substituted derivatives under mild conditions .

Mechanistic highlights :

-

Pd(0) → Pd(II) oxidative addition.

-

C–H activation and migratory insertion.

(Hetero)arylation

C3-selective (hetero)arylation is achieved via Pd/phenanthroline catalysis. N2-protected 2H-indazoles undergo coupling with iodoarenes, demonstrating broad functional group compatibility. Steric effects and electronic directing groups (e.g., nitro, methoxy) influence regioselectivity .

Propriétés

Numéro CAS |

5686-94-2 |

|---|---|

Formule moléculaire |

C7H8N2 |

Poids moléculaire |

120.15 g/mol |

Nom IUPAC |

2,3-dihydro-1H-indazole |

InChI |

InChI=1S/C7H8N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,8-9H,5H2 |

Clé InChI |

QDKGOMZIPXGDDJ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2NN1 |

SMILES canonique |

C1C2=CC=CC=C2NN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.